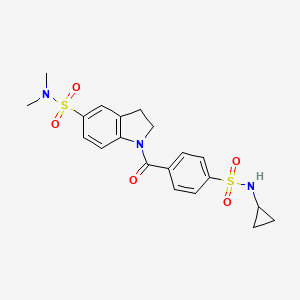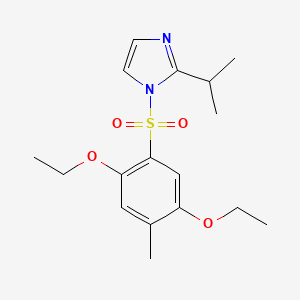
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole
Übersicht
Beschreibung
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole, also known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in numerous physiological processes such as inflammation, immune response, and memory formation. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases including asthma, chronic obstructive pulmonary disease (COPD), and depression.
Wirkmechanismus
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 selectively inhibits PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are involved in the regulation of gene expression and cellular signaling pathways. The upregulation of these pathways has been shown to have anti-inflammatory and immunomodulatory effects, as well as enhance synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation in various animal models of inflammatory diseases, including asthma and COPD. 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has been shown to enhance cognitive function and memory formation in animal models of learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 in lab experiments is its high selectivity for PDE4, which allows for specific modulation of cAMP signaling pathways. 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 is also relatively easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. However, one of the limitations of using 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724. One area of interest is the development of more potent and selective PDE4 inhibitors that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724. Additionally, there is a need for further studies to determine the safety and efficacy of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 in human clinical trials for various diseases.
Wissenschaftliche Forschungsanwendungen
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological conditions. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects in preclinical studies. 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has also been used to study the molecular mechanisms underlying memory formation and learning.
Eigenschaften
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-6-22-14-11-16(15(23-7-2)10-13(14)5)24(20,21)19-9-8-18-17(19)12(3)4/h8-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJBLKMPDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



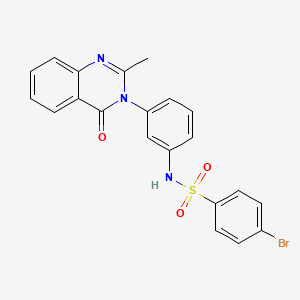



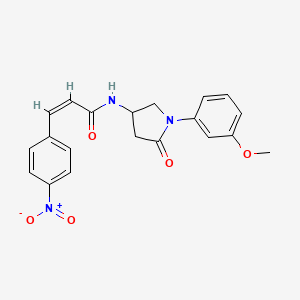
![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)

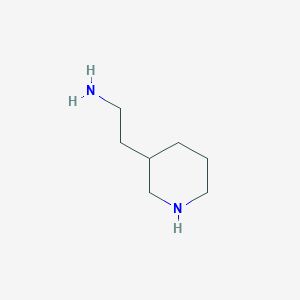
![N-(4-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3299038.png)
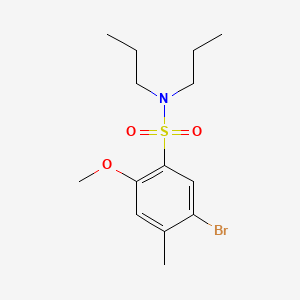
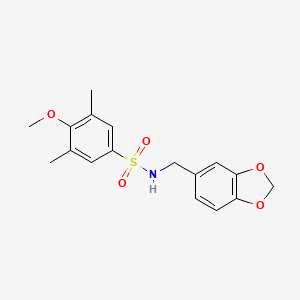
![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone](/img/structure/B3299061.png)
